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molecular formula C14H11NO B1581530 2-(p-tolyl)benzoxazole CAS No. 835-71-2

2-(p-tolyl)benzoxazole

Cat. No. B1581530
M. Wt: 209.24 g/mol
InChI Key: UTMZWCTVPHAOJZ-UHFFFAOYSA-N
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Patent
US04167628

Procedure details

4.2 g (0.02 mole) of 2-(p-tolyl)-benzoxazole of the formula ##STR48## and 6.7 g (0.02 mole) of the Schiff's base, obtained from 2-phenyl-6-formyl-benzoxazole and o-chloroaniline, of the formula ##STR49## (melting point: 112.5°-113.5° C.) are dissolved in 80 ml of dimethyl formamide. To this solution are added in small amounts in the course of 20 minutes 2.1 g (0.002 mole) of sodium tert.butylate at 20° to 25° C. while introducing nitrogen. During the first 10 minutes, the reaction mixture is irradiated with ultraviolet light. While further introducing nitrogen and stirring for 2 hours at 20° to 25° C. the colour of the mixture changes gradually from yellow through violet brown to brown. Then 320 ml of methanol are added and the batch is cooled to 0° C. The precipitate is collected by filtration, washed repeatedly with a total of 40 ml of methanol and dried, affording 3.2 g (39% of theory) of 1-(2-phenyl-benzoxazol-6-yl)-2-(4'-benzoxazol-2-yl-phenyl)-ethylene of the formula ##STR50## in the form of a light beige-coloured powder with a melting point of 233°-237° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][C:9]3[CH:15]=[C:14](C=O)[CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:19]1C=CC=CC=1N>>[C:4]1([CH3:19])[CH:3]=[CH:2][C:1]([C:7]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 4.2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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